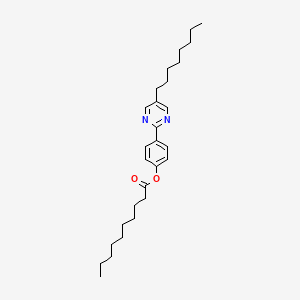![molecular formula C21H17NOS B1609076 2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- CAS No. 95697-53-3](/img/structure/B1609076.png)
2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-
Übersicht
Beschreibung
The compound “2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-” is a complex organic molecule that contains a naphthalenone group and a benzothiazolylidene group. Naphthalenone is a polycyclic aromatic ketone, made up of two fused benzene rings with a ketone functional group. Benzothiazolylidene is a type of organic compound that contains a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the naphthalenone and benzothiazolylidene moieties, followed by a reaction to combine these two groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings. The naphthalenone part of the molecule would contribute significant resonance stabilization, while the benzothiazolylidene group would add additional complexity to the molecule’s structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ketone group in the naphthalenone moiety and the nitrogen and sulfur atoms in the benzothiazolylidene moiety. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water. The compound’s reactivity, stability, and other chemical properties would be influenced by the functional groups present .Wissenschaftliche Forschungsanwendungen
Photochemical Properties
- The photochemistry of naphthalene derivatives like 2-(1-naphthyl)ethyl benzoates shows significant intramolecular electron transfer and exciplex formation, which are important for understanding photophysical processes in organic compounds (Morley & Pincock, 2001).
Pyrolysis and Combustion
- The pyrolysis of ethylnaphthalenes, a group including naphthalene derivatives, is significant in the formation of soot and polycyclic aromatic hydrocarbons (PAHs) in fuel combustion, which has implications for environmental pollution and energy efficiency (Yang, Lu & Chai, 2009).
Atmospheric Reactivity
- Naphthalene and its derivatives react with hydroxyl radicals in the atmosphere, indicating their role in urban air pollution and potential health impacts. These reactions lead to various oxidation products, emphasizing the environmental fate of PAHs (Bunce, Liu, Zhu & Lane, 1997).
Synthesis and Biological Activity
- Novel naphthalene derivatives have been synthesized and characterized, showing potential applications in biological activities like antibacterial properties, highlighting the medicinal chemistry aspects of naphthalene derivatives (Ekennia, Osowole, Onwudiwe, Babahan, Ibeji, Okafor & Ujam, 2018).
- Certain naphthalene-containing compounds demonstrate anti-Parkinson’s activity, indicating their potential therapeutic application in neurodegenerative diseases (Gomathy, Antony, Elango, Singh & Gowramma, 2012).
Material Science and Polymers
- Naphthalene on Cu(111) exhibits complex polymorphism and thermodynamic behavior, important for understanding molecular interactions on metal surfaces, with implications for material science and nanotechnology (Forker, Peuker, Meissner, Sojka, Ueba, Yamada, Kato, Munakata & Fritz, 2014).
- Synthesis of oligo(ethylene glycols) incorporating naphthalene units has been studied, revealing their potential in creating helical structures for complexation with certain compounds, relevant in the field of supramolecular chemistry (Hou, Jia, Jiang, Li & Chen, 2004).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be speculated that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Based on the biological activities of related compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
1-[2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NOS/c1-2-22-18-9-5-6-10-20(18)24-21(22)14-12-17-16-8-4-3-7-15(16)11-13-19(17)23/h3-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFXWYPVXGMIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3C(=O)C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390711 | |
| Record name | 1-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]naphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- | |
CAS RN |
95697-53-3 | |
| Record name | 1-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]naphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)-3-oxanyl]acetamide](/img/structure/B1609008.png)


![[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1609016.png)